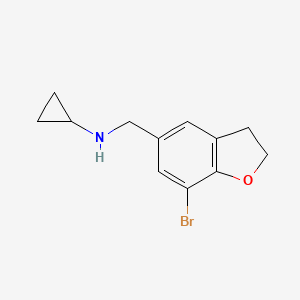![molecular formula C15H13ClFNO B8213796 2-Chloro-N-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213796.png)
2-Chloro-N-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-((2’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound that features a chloroacetamide group attached to a biphenyl structure with a fluoro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((2’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chloroacetamide Formation: The final step involves the reaction of the fluoro-biphenyl intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-((2’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The biphenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of azides or thiocyanates.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-((2’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-((2’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(4-fluorophenyl)acetamide
- 2-Chloro-N-(4-biphenyl)acetamide
- 2-Chloro-N-(4-methylphenyl)acetamide
Uniqueness
2-Chloro-N-((2’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the combination of the fluoro substituent and the biphenyl structure, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Propiedades
IUPAC Name |
2-chloro-N-[[4-(2-fluorophenyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-9-15(19)18-10-11-5-7-12(8-6-11)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGNFSVCLJTZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CNC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)


![2-Chloro-N-((2'-chloro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213798.png)
![2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213810.png)
![2-Chloro-N-((3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213811.png)
